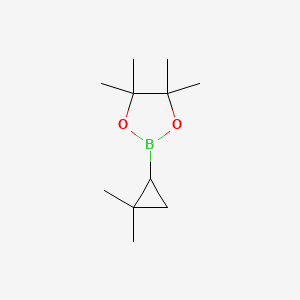
tert-butyl (3Z)-3-ethylidene-4-oxopyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound “tert-butyl (3Z)-3-ethylidene-4-oxopyrrolidine-1-carboxylate” likely belongs to the class of organic compounds known as tertiary alcohols . These are compounds in which a hydroxy group, -OH, is attached to a saturated carbon atom R3COH (R not H ) .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as tert-butyl halides undergo solvolysis reactions . The synthesis of these compounds often involves the use of tert-butyl groups as they can modulate the self-assembly behavior of organic molecules on surfaces .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as gas-phase electron diffraction and quantum chemical calculations . These methods have been used to determine the structure of similar compounds like tert-butylazide .Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl (3Z)-3-ethylidene-4-oxopyrrolidine-1-carboxylate involves the condensation of ethyl acetoacetate with tert-butyl 2-oxocyclopentanecarboxylate, followed by cyclization and dehydration to form the desired product.", "Starting Materials": [ "Ethyl acetoacetate", "Tert-butyl 2-oxocyclopentanecarboxylate", "Sodium ethoxide", "Acetic acid", "Ethanol", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Dissolve ethyl acetoacetate in ethanol and add sodium ethoxide. Stir the mixture for 30 minutes at room temperature.", "Step 2: Add tert-butyl 2-oxocyclopentanecarboxylate to the reaction mixture and stir for an additional 30 minutes.", "Step 3: Add acetic acid to the reaction mixture to quench the reaction.", "Step 4: Add water to the reaction mixture and extract the product with ethyl acetate.", "Step 5: Dry the organic layer with sodium chloride and evaporate the solvent to obtain the crude product.", "Step 6: Dissolve the crude product in ethanol and add a catalytic amount of p-toluenesulfonic acid. Heat the mixture to reflux for 2 hours to cyclize the product.", "Step 7: Cool the reaction mixture and extract the product with ethyl acetate.", "Step 8: Dry the organic layer with sodium chloride and evaporate the solvent to obtain the crude product.", "Step 9: Dissolve the crude product in ethanol and add a catalytic amount of p-toluenesulfonic acid. Heat the mixture to reflux for 2 hours to dehydrate the product.", "Step 10: Cool the reaction mixture and extract the product with ethyl acetate.", "Step 11: Dry the organic layer with sodium chloride and evaporate the solvent to obtain the final product, tert-butyl (3Z)-3-ethylidene-4-oxopyrrolidine-1-carboxylate." ] } | |
CAS-Nummer |
2225181-80-4 |
Produktname |
tert-butyl (3Z)-3-ethylidene-4-oxopyrrolidine-1-carboxylate |
Molekularformel |
C11H17NO3 |
Molekulargewicht |
211.3 |
Reinheit |
80 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



